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Introduction
VAL-083 (dianhydrogalactitol) is a first-in-class, small-molecule, bi-functional DNA alkylating

agent that has demonstrated the ability to cross the blood-brain barrier, a critical attribute for

treating central nervous system (CNS) malignancies like glioblastoma (GBM).[1][2][3][4] Its

mechanism of action, which involves inducing interstrand DNA cross-links at the N7 position of

guanine, leads to DNA double-strand breaks and subsequent cell death.[2][3][5][6] Notably, the

cytotoxic activity of VAL-083 appears to be independent of the O6-methylguanine-DNA-

methyltransferase (MGMT) DNA repair enzyme, a common mechanism of resistance to

standard-of-care temozolomide in GBM patients.[1][4][6] This technical guide provides an in-

depth overview of the in vivo pharmacokinetics of VAL-083, compiling data from various clinical

studies, detailing experimental protocols, and visualizing key pathways.

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of VAL-083 observed in

human clinical trials. These studies demonstrate that VAL-083 exhibits dose-dependent linear

systemic exposure.[1][7]

Table 1: Plasma Pharmacokinetic Parameters of VAL-083
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Dose Level
Average Cmax
(ng/mL)

Plasma
Terminal Half-
life (hours)

Study
Population

Clinical Trial
Identifier

20 mg/m²/day 266 1-2
Recurrent

Glioblastoma
NCT01478178[8]

30 mg/m²/day - ~0.8

Newly

Diagnosed

MGMT-

Unmethylated

GBM

NCT03050736[5]

40 mg/m²/day 781 1-2
Recurrent

Glioblastoma
NCT01478178[1]

Table 2: Cerebrospinal Fluid (CSF) Penetration of VAL-083

Observation Time Point Study Population
Clinical Trial
Identifier

CSF levels were at

least as high as

plasma levels.

2 hours post-infusion

Newly Diagnosed

MGMT-Unmethylated

GBM

NCT03050736[5][9]

Experimental Protocols
The pharmacokinetic data presented above were primarily derived from Phase 1 and 2 clinical

trials. The general methodologies employed in these studies are outlined below.

Phase 1/2 Study in Recurrent Glioblastoma
(NCT01478178)

Study Design: This was an open-label, single-arm, dose-escalation (3+3 design) Phase 1/2

study to determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile

of VAL-083 in patients with recurrent malignant glioma.[1][10]
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Patient Population: Patients with recurrent GBM who had previously undergone surgery,

radiation, and failed both temozolomide and bevacizumab were enrolled.[1]

Dosing Regimen: VAL-083 was administered intravenously on days 1, 2, and 3 of a 21-day

cycle.[1] Dose escalation proceeded through cohorts ranging from 1.5 mg/m²/day to 50

mg/m²/day.[1] The MTD was confirmed at 40 mg/m²/day.[1]

Pharmacokinetic Sampling: Plasma samples were collected at various time points to

determine pharmacokinetic parameters.[10] In Cycle 1, sampling occurred at 0, 0.25, 0.5, 1,

2, 4, and 6 hours, and immediately prior to the Day 2 dosing.[10]

Analytical Method: While not explicitly detailed in the abstracts, modern and sensitive

bioanalytical methods such as LC-MS/MS were utilized to quantify VAL-083 concentrations

in plasma.[8]

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed to estimate

parameters including Cmax, Tmax, AUC, elimination half-life, drug clearance, mean

residence time, and volume of distribution.[10]

Phase 2 Study in Newly Diagnosed MGMT-Unmethylated
Glioblastoma (NCT03050736)

Study Design: A Phase 2 study to evaluate the safety and tolerability of VAL-083
administered concurrently with radiation therapy.[5] The study included a dose-escalation

stage followed by an expansion phase.[5][11]

Patient Population: Newly diagnosed patients with MGMT-unmethylated GBM.[5][9]

Dosing Regimen: VAL-083 was administered at 20, 30, or 40 mg/m²/day for 3 days every 21

days, in combination with standard radiation therapy (2 Gy/day, 5 days/week for 6 weeks).[5]

[11] The dose for the expansion phase was 30 mg/m²/day.[5][11]

Pharmacokinetic Sampling: Pharmacokinetic assessments included the analysis of both

plasma and cerebrospinal fluid to determine drug levels.[9]

Pharmacokinetic Analysis: Pharmacokinetic parameters were computed using

noncompartmental analysis.[9] This included the calculation of AUC, total oral body
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clearance (CL/F), mean residence time (MRT), apparent volume of distribution (Vz), terminal

elimination rate constant (λz), and terminal elimination half-life (T1/2).[9]

Visualizations
VAL-083 Mechanism of Action and DNA Damage
Response
The following diagram illustrates the proposed mechanism of action of VAL-083, leading to

DNA damage and cell cycle arrest.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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